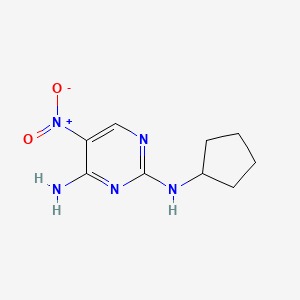

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine

説明

特性

IUPAC Name |

2-N-cyclopentyl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)5-11-9(13-8)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHUOSCLHYKSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solvation Thermodynamics and Physicochemical Profiling of N2-Cyclopentyl-5-nitropyrimidine-2,4-diamine in Organic Solvents

Executive Summary

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is a highly functionalized pyrimidine derivative that serves as a pivotal intermediate in the synthesis of advanced targeted therapeutics, including RSK4 and CDK4/6 kinase inhibitors 1. Due to its complex molecular architecture—featuring a highly polar nitro-diamine network adjacent to a lipophilic cyclopentyl ring—its solvation behavior is non-trivial. This whitepaper provides a comprehensive analysis of its solubility profile across organic solvents, detailing the thermodynamic principles governing its dissolution and establishing a self-validating protocol for empirical solubility determination.

Structural Causality and Solvation Thermodynamics

The solubility of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is dictated by the competitive interplay between its crystal lattice energy and solute-solvent interactions.

-

5-Nitropyrimidine Core: The strongly electron-withdrawing nitro group establishes a significant molecular dipole. This renders the core highly polar, restricting solubility in non-polar aliphatic hydrocarbons.

-

2,4-Diamine System: The primary amine at C4 and the secondary amine at C2 act as potent hydrogen-bond donors. While the C5 nitro group can form intramolecular hydrogen bonds with the C4 amine, intermolecular hydrogen bonding networks dominate in the solid state. Overcoming this lattice energy requires solvents capable of competitive hydrogen-bond acceptance 2.

-

N2-Cyclopentyl Ring: This aliphatic, lipophilic ring introduces hydrophobic bulk. It sterically disrupts the planar stacking of the pyrimidine rings, thereby enhancing solubility in moderately polar and chlorinated solvents compared to unsubstituted aminopyrimidines.

Fig 1: Solvation thermodynamics dictated by the functional groups of the pyrimidine derivative.

Solubility Profile in Organic Solvents

Based on the physicochemical descriptors of the pyrimidine core and its substituents, the solubility profile is stratified by solvent class. Polar aprotic solvents exhibit the highest solubilization efficiency due to their strong hydrogen-bond accepting capabilities, which effectively dismantle the solute's intermolecular H-bond network 3.

| Solvent Class | Representative Solvents | Estimated Solubility Range | Solvation Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong H-bond acceptance; dipole-dipole stabilization of the nitro group. |

| Ethers | THF, 1,4-Dioxane | Moderate (10 - 50 mg/mL) | Moderate H-bond acceptance; favorable interaction with the cyclopentyl ring. |

| Polar Protic | Methanol, Ethanol, IPA | Low to Moderate (1 - 10 mg/mL) | H-bond exchange; limited by the hydrophobic bulk of the cyclopentyl group. |

| Chlorinated | DCM, Chloroform | Low to Moderate (1 - 10 mg/mL) | Van der Waals interactions with the lipophilic ring; limited polarity matching. |

| Non-Polar Aliphatic | Hexane, Heptane | Poor (<1 mg/mL) | Inability to disrupt the polar nitro-diamine lattice network. |

Experimental Methodology: Self-Validating Thermodynamic Solubility Assessment

To accurately determine the thermodynamic solubility of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine for process chemistry, a rigorous, self-validating shake-flask protocol must be employed. This methodology ensures that the measured solubility reflects the true equilibrium state without interference from phase transitions 4.

Step-by-Step Protocol:

-

Preparation: Add an excess of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine (e.g., 100 mg) to a borosilicate glass vial containing 1.0 mL of the target organic solvent.

-

Equilibration: Seal the vial and agitate using an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours. Causality: A 48-hour window ensures that thermodynamic equilibrium is reached, overcoming the kinetic barriers of dissolution that often skew short-term kinetic solubility assays.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature to separate the solid from the saturated solution. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Liquid Phase Analysis (Quantification): Dilute the filtered supernatant appropriately and analyze via HPLC-UV (λ = 254 nm) against a validated calibration curve to determine the exact solute concentration.

-

Solid Phase Analysis (Self-Validation): Recover the undissolved solid and analyze via Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). Causality: This is a critical self-validating step. It confirms that the solid has not transformed into a solvate or a different polymorph during equilibration, which would alter the apparent solubility and invalidate the thermodynamic data [[4]]().

Fig 2: Self-validating experimental workflow for thermodynamic solubility assessment.

Formulation and Co-Solvent Strategies

In synthetic workflows where a single solvent is insufficient, co-solvent systems can be engineered to optimize solubility. For instance, combining a polar aprotic solvent (e.g., acetonitrile) with a polar protic solvent (e.g., ethanol) can yield a non-linear increase in solubility. The protic solvent solvates the highly polar nitro-diamine core via hydrogen bonding, while the aprotic solvent favorably interacts with the lipophilic cyclopentyl ring, reducing the overall cavity formation energy required for dissolution [[4]]().

References

-

Design and Structural Optimization of Orally Bioavailable RSK4 Inhibitors for the Treatment of Esophageal Squamous Cell Carcinoma | Journal of Medicinal Chemistry - ACS Publications | 1

-

Comparing Solubility of Nitrogenous Bases in Organic Solvents | Patsnap Eureka | 2

-

Application of the Solute–Solvent Intermolecular Interactions as Indicator of Caffeine Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents: Measurements and Quantum Chemistry Computations | PMC - NIH | 3

-

Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling | MDPI | 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparing Solubility of Nitrogenous Bases in Organic Solvents [eureka.patsnap.com]

- 3. Application of the Solute–Solvent Intermolecular Interactions as Indicator of Caffeine Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents: Measurements and Quantum Chemistry Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Role of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine as a kinase inhibitor scaffold

An In-Depth Technical Guide to the N2-cyclopentyl-5-nitropyrimidine-2,4-diamine Scaffold for Kinase Inhibition

Abstract

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the adenine base of ATP and effectively target the active site of protein kinases. This technical guide provides a comprehensive analysis of the N2-cyclopentyl-5-nitropyrimidine-2,4-diamine scaffold, a specific embodiment of this versatile core. While direct experimental data for this exact molecule is limited in public literature, this document synthesizes insights from extensive research on structurally analogous 2,4-diaminopyrimidine derivatives to build a robust, predictive framework for its utility. We will dissect the scaffold's structural features, hypothesize its binding mode, explore the structure-activity relationships (SAR) of its constituent parts, and identify its most probable kinase targets, with a particular focus on Cyclin-Dependent Kinases (CDKs). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis, in vitro enzymatic evaluation, and cellular activity assessment of compounds based on this scaffold, providing researchers and drug development professionals with a practical roadmap for its exploration.

The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

Kinases as High-Value Therapeutic Targets

The human genome encodes over 500 protein kinases, enzymes that catalyze the phosphorylation of substrate proteins.[1] This process acts as a molecular switch, regulating a vast array of cellular activities, including proliferation, differentiation, metabolism, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small-molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms in oncology and inflammation.

The 2,4-Diaminopyrimidine Core: A Privileged ATP Bioisostere

Within the arsenal of medicinal chemistry, the 2,4-diaminopyrimidine scaffold has emerged as a "privileged" structure for kinase inhibitor design.[4][5][6] Its fundamental value lies in its role as a bioisostere of the adenine ring of ATP. This structural mimicry allows it to anchor within the highly conserved ATP-binding pocket, providing a stable foundation for building potent and selective inhibitors.[7] The two amino groups at the C2 and C4 positions are pivotal, forming a canonical hydrogen-bonding pattern with the "hinge" region of the kinase, a short sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a defining characteristic of many Type I and Type II kinase inhibitors.

Structural Analysis of the N2-cyclopentyl-5-nitropyrimidine-2,4-diamine Scaffold

The title scaffold combines the established 2,4-diaminopyrimidine core with specific substituents at the N2 and C5 positions, each contributing distinct properties that define its potential as a kinase inhibitor.

Core Features and Hypothesized Binding Mode

The core's efficacy is predicated on the following features:

-

Pyrimidine Ring: The aromatic heterocycle serves as the central scaffold.

-

N2 and N4-Amino Groups: These are the primary hydrogen bond donors that interact with the kinase hinge region. The N4-amino group is typically unsubstituted to preserve a critical hydrogen bond, while the N2-amino group is substituted to project into a hydrophobic pocket.

-

N2-Cyclopentyl Group: This bulky, hydrophobic moiety is expected to occupy the hydrophobic pocket adjacent to the adenine-binding region, often referred to as the "ribose pocket." The size and shape of this substituent are critical determinants of selectivity among different kinases.

-

C5-Nitro Group: The strongly electron-withdrawing nitro group significantly alters the electronic properties of the pyrimidine ring. This can enhance the hydrogen-bonding acidity of the amino groups and potentially form direct interactions with residues in the active site. Its placement points towards a solvent-exposed region or a specific sub-pocket.

Caption: Core structure of the scaffold.

Based on crystal structures of analogous compounds, the N2-cyclopentyl-5-nitropyrimidine-2,4-diamine scaffold is hypothesized to adopt a specific orientation within the ATP-binding cleft.

Caption: Hypothesized binding mode in a kinase active site.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

To predict the behavior of the N2-cyclopentyl-5-nitropyrimidine-2,4-diamine scaffold, we can extrapolate from extensive SAR studies conducted on related 2,4-diaminopyrimidine series, particularly those targeting CDKs.[5][8]

| Position | Modification Class | General Effect on Activity & Causality | Representative References |

| N2 | Small alkyl (e.g., methyl) vs. Bulky hydrophobic (e.g., cyclopentyl, phenyl) | Bulky groups are generally favored. They occupy a hydrophobic pocket, increasing van der Waals interactions and enhancing potency. The specific size and shape of the group are critical for selectivity across the kinome. | [5] |

| N4 | Unsubstituted (-NH₂) vs. Substituted (-NHR) | An unsubstituted N4-amine is almost always required. It acts as a key hydrogen bond donor to the kinase hinge. Substitution typically leads to a dramatic loss of activity due to steric hindrance and loss of this critical interaction. | [4] |

| C5 | Hydrogen vs. Halogen (e.g., Fluoro) vs. Nitro | Substitution at C5 is well-tolerated and can modulate potency. A fluoro group can enhance binding affinity.[6] A nitro group, being strongly electron-withdrawing, can increase the H-bond donor strength of the amines and may form specific polar contacts, though it can also introduce potential metabolic liabilities.[9][10] | [6][10] |

| N4-Aniline Ring | (In related series) Substitutions on an N4-phenyl ring | In many related series where the N4 position bears an aniline, substitutions on this ring that introduce H-bond acceptors or basic amines can form additional interactions and significantly boost potency. This highlights the importance of exploring the solvent-exposed region. | [5][6] |

Probable Target Kinases and Signaling Pathways

The 2,4-diaminopyrimidine scaffold is a promiscuous binder, but shows a strong preference for certain kinase families.

Primary Target Family: Cyclin-Dependent Kinases (CDKs)

Numerous studies have identified 2,4-diaminopyrimidine derivatives as potent inhibitors of CDKs, particularly CDK2 and CDK9.[5][6][7]

-

CDK2: In complex with Cyclin E or Cyclin A, CDK2 is a master regulator of the G1-to-S phase transition in the cell cycle.[3][11] Its inhibition leads to cell cycle arrest and is a validated strategy for cancer therapy.[12][13] Molecular docking studies consistently show the 2,4-diaminopyrimidine core forming two essential hydrogen bonds with the hinge residue Leu83 in the CDK2 active site.[12]

-

CDK9: As part of the positive transcription elongation factor b (P-TEFb) complex with Cyclin T1, CDK9 phosphorylates RNA Polymerase II, promoting transcriptional elongation. Its inhibition is a promising approach for cancers addicted to the transcription of short-lived anti-apoptotic proteins like Mcl-1.[5][6]

Other Potential Kinase Targets

The versatility of the scaffold has led to the development of inhibitors for other kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) [14]

-

Tropomyosin Receptor Kinases (TRKs) [15]

-

Axl/Mer Tyrosine Kinases [16]

-

Src Family Kinases [2]

This suggests that N2-cyclopentyl-5-nitropyrimidine-2,4-diamine should be profiled broadly to fully characterize its selectivity profile.

Visualizing the CDK-Mediated Cell Cycle Pathway

The primary mechanism of action for CDK2 inhibitors derived from this scaffold is the disruption of cell cycle progression.

Sources

- 1. symansis.com [symansis.com]

- 2. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of the nitro group in N2-cyclopentyl-5-nitropyrimidine-2,4-diamine

An In-Depth Technical Guide to the Electronic Properties of the Nitro Group in N2-cyclopentyl-5-nitropyrimidine-2,4-diamine

Abstract

The introduction of a nitro (–NO₂) group onto a heterocyclic scaffold is a cornerstone of medicinal chemistry, profoundly altering the molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical framework for understanding and characterizing the powerful electronic influence of the nitro group within the context of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine, a representative of a class of compounds with significant therapeutic potential. We will explore the theoretical underpinnings of the nitro group's electron-withdrawing nature, detail the computational and experimental methodologies required to quantify these effects, and discuss the implications for drug design and development. This document serves as a practical whitepaper for scientists seeking to predict and validate the electronic behavior of nitrated heterocyclic compounds.

Introduction: The Strategic Role of the Nitro Group in Pyrimidine-Based Drug Design

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its nitrogen atoms provide hydrogen bonding capabilities, and its planar structure allows for effective interaction with biological targets. The deliberate functionalization of this ring is a key strategy for modulating activity, selectivity, and pharmacokinetic profiles.

Among the most potent electronic modifiers is the nitro group (–NO₂). It is one of the strongest electron-withdrawing groups used in organic chemistry, a property that stems from a combination of inductive and resonance effects.[2][3] In a pharmaceutical context, the presence of a nitro group can:

-

Enhance Binding Affinity: By altering the electron distribution of the heterocyclic core, it can modulate pKa and hydrogen bonding potential, leading to stronger interactions with target proteins.

-

Influence Metabolism: The electron-deficient ring is less susceptible to oxidative metabolism. However, the nitro group itself is a site for metabolic reduction, which can be exploited for prodrug strategies, particularly in developing agents for hypoxic cancer cells.[4]

-

Modify Reactivity: The strong electron withdrawal deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, opening unique synthetic pathways.[2]

This guide focuses on N2-cyclopentyl-5-nitropyrimidine-2,4-diamine as a model system to dissect these electronic properties. We will provide the theoretical basis and practical methodologies to fully characterize its electronic landscape.

Theoretical Framework: The Dual Electron-Withdrawing Mechanisms

The potent electron-accepting character of the nitro group arises from two distinct, yet synergistic, electronic mechanisms: the inductive effect (-I) and the resonance effect (-M).

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds. The nitrogen atom of the nitro group is bonded to two highly electronegative oxygen atoms, creating a strong dipole. This makes the nitrogen atom itself highly electron-deficient and gives it a partial positive charge.[5] Consequently, the nitro group strongly pulls electron density away from the atom it is attached to—in this case, the C5 carbon of the pyrimidine ring—through the C-N sigma bond. This effect is distance-dependent but significantly lowers the electron density across the entire ring system.[6]

The Resonance (Mesomeric) Effect (-M)

The resonance effect involves the delocalization of pi (π) electrons across the conjugated system of the pyrimidine ring and the nitro group. The nitro group can accept a pair of π-electrons from the ring, creating additional resonance structures where a positive charge is formally placed on the ring and a negative charge is delocalized across the two oxygen atoms.[7][8] This delocalization significantly reduces the electron density of the π-system, particularly at the positions ortho and para to the nitro group.[3][9] In the 5-nitropyrimidine system, this effect powerfully withdraws electron density from the entire heterocyclic core.

Note: The DOT script above is a template. Actual image generation would require replacing placeholders with valid image URLs of the chemical structures. Caption: Resonance delocalization in the 5-nitropyrimidine system.

It is the combination of these powerful -I and -M effects that makes the nitro group such a profound modulator of molecular properties. The resonance effect is generally considered more dominant than the inductive effect in systems where it can operate fully.[7]

Quantitative and Predictive Analysis of Electronic Effects

To move beyond qualitative descriptions, we can employ well-established quantitative and computational methods to predict and measure the electronic impact of the nitro group.

Hammett Parameters (σ)

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effect of a substituent on an aromatic ring.[10] The Hammett substituent constant, sigma (σ), is derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The nitro group has one of the highest positive σ values among common functional groups, underscoring its powerful electron-withdrawing nature.

Table 1: Hammett Constants for the Nitro Group

| Parameter | Value | Interpretation |

|---|---|---|

| σ_meta_ | +0.710 | Strong electron withdrawal via inductive effect.[10][11] |

| σ_para_ | +0.778 | Very strong electron withdrawal via both inductive and resonance effects.[10][11] |

| σ⁻ | +1.25 | Extreme electron withdrawal when in direct conjugation with a developing negative charge (e.g., phenolate).[11][12] |

While originally developed for benzene systems, these values provide an excellent approximation of the nitro group's electronic influence on the pyrimidine ring, predicting decreased basicity of the ring nitrogens and altered reactivity.

Computational Chemistry: A DFT-Based Approach

Density Functional Theory (DFT) has become an indispensable tool in modern drug discovery for predicting molecular properties before synthesis.[13][14] DFT calculations can provide a detailed picture of the electron distribution and reactivity of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine.

Key Electronic Descriptors from DFT:

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For our target molecule, DFT would predict a highly positive potential (electron-poor, blue/green) around the pyrimidine ring and a strongly negative potential (electron-rich, red/yellow) localized on the oxygen atoms of the nitro group. This map is invaluable for predicting sites of nucleophilic attack and non-covalent interactions.[15]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The nitro group significantly lowers the energy of both the HOMO and LUMO.[13][16] A low LUMO energy indicates a strong electrophile, susceptible to nucleophilic attack or reduction. The HOMO-LUMO energy gap is a predictor of chemical reactivity and stability.[15]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides atomic charges, revealing the charge distribution across the molecule. It would quantify the positive charge on the C5 carbon and the pyrimidine ring nitrogens, providing a numerical representation of the nitro group's electron-withdrawing power.

Table 2: Predicted DFT-Calculated Properties (Illustrative) Calculations performed at the B3LYP/6-311G(d,p) level of theory.[15]

| Property | 2,4-diamino-N2-cyclopentylpyrimidine (Parent) | N2-cyclopentyl-5-nitropyrimidine-2,4-diamine (Target) | Expected Change & Rationale |

|---|---|---|---|

| HOMO Energy (eV) | ~ -5.5 | ~ -6.8 | Lowered due to overall electron withdrawal. |

| LUMO Energy (eV) | ~ -1.0 | ~ -3.0 | Significantly lowered; LUMO is localized on the nitro-pyrimidine system.[13] |

| HOMO-LUMO Gap (eV) | ~ 4.5 | ~ 3.8 | Reduced gap suggests increased reactivity, particularly towards reduction.[13] |

| Dipole Moment (Debye) | ~ 2.5 | ~ 5.0 | Increased due to the strong charge separation induced by the nitro group.[17] |

Experimental Protocol: DFT Calculation Workflow

-

Structure Generation: Build the 3D structure of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine using a molecular modeling program (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[15]

-

Frequency Calculation: Conduct a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[13]

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation with the same level of theory to compute electronic properties. Request output for HOMO/LUMO energies, MEP, and NBO charges.

-

Data Analysis: Visualize the MEP map and molecular orbitals. Analyze the NBO charge distribution and compare the HOMO-LUMO gap to related molecules to predict relative reactivity.

Caption: Workflow for DFT-based electronic property analysis.

Spectroscopic Validation of Electronic Effects

Spectroscopic techniques provide direct experimental evidence of the electronic environment within a molecule. The data obtained can be used to validate the predictions from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electron density around atomic nuclei. The electron-withdrawing nitro group causes significant deshielding of nearby protons (¹H) and carbons (¹³C).

-

¹H NMR: The proton at the C6 position of the pyrimidine ring is expected to show a significant downfield shift (to a higher ppm value) compared to the non-nitrated analogue. This is a direct result of the reduced electron density at that position.

-

¹³C NMR: The C4, C5, and C6 carbons will all be shifted downfield. The C5 carbon, directly attached to the nitro group, will experience the most pronounced effect.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the nitro group, which has two strong and characteristic stretching vibrations.

-

Asymmetric N–O Stretch: A strong band is expected in the 1550–1475 cm⁻¹ region.[18]

-

Symmetric N–O Stretch: A second strong band is expected between 1360–1290 cm⁻¹.[18] The exact positions of these bands can provide subtle information about the electronic environment and conjugation.

UV-Visible Spectroscopy

The nitro group acts as a chromophore and will influence the electronic transitions of the pyrimidine ring. We can expect to see π → π* transitions for the aromatic system and potentially a weaker n → π* transition. The strong conjugation and electron-withdrawing nature of the nitro group typically cause a bathochromic shift (a shift to longer wavelengths, λ_max) compared to the parent pyrimidine.[17][19]

Table 3: Summary of Expected Spectroscopic Signatures

| Technique | Feature | Expected Observation for N2-cyclopentyl-5-nitropyrimidine-2,4-diamine |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | H6 proton significantly downfield (> 8.5 ppm). |

| ¹³C NMR | Chemical Shift (δ) | C4, C5, C6 carbons shifted downfield. |

| IR | Vibrational Freq. (cm⁻¹) | Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[18] |

| UV-Vis | Absorption Max (λ_max) | Bathochromic shift compared to the non-nitrated parent molecule.[17] |

Experimental Protocol: Spectroscopic Analysis Workflow

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

IR: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

UV-Vis: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

UV-Vis: Scan the sample in a quartz cuvette from ~200 to 800 nm.

-

-

Data Analysis:

-

Assign peaks in the NMR spectra based on chemical shifts, coupling constants, and integration.

-

Identify the characteristic N-O stretching bands in the IR spectrum.

-

Determine the λ_max values from the UV-Vis spectrum.

-

Compare all experimental data with theoretical predictions and data from analogous compounds.

-

Caption: General workflow for comparative spectroscopic analysis.

Conclusion and Implications for Drug Development

The electronic properties of the nitro group in N2-cyclopentyl-5-nitropyrimidine-2,4-diamine are defined by its potent and multifaceted electron-withdrawing character. Through a combination of strong inductive and resonance effects, it profoundly reduces the electron density of the pyrimidine core. This guide has outlined a robust, integrated approach for characterizing these effects, combining the predictive power of Density Functional Theory with the empirical validation of NMR, IR, and UV-Visible spectroscopy.

For the drug development professional, a thorough understanding of these electronic properties is not merely academic. It directly informs predictions on:

-

Target Interactions: How the molecule will present itself to a binding pocket.

-

Pharmacokinetics: The molecule's pKa, solubility, and metabolic stability.

-

Safety: The potential for the nitro group to be reduced to reactive intermediates.

By employing the methodologies detailed herein, researchers can rationally design next-generation pyrimidine-based therapeutics, harnessing the powerful electronic influence of the nitro group to achieve desired pharmacological outcomes.

References

- Fiveable. (2025, August 15). Nitro Group Definition - Organic Chemistry Key Term. Fiveable.

- BenchChem. (2025, December). Comparative Analysis of the Electronic Properties of Nitroaromatic Compounds: A DFT Perspective. BenchChem.

- BenchChem. (n.d.). Comparative spectroscopic analysis of nitrophenol isomers. BenchChem.

- Stepanyan, S. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

- Wikipedia contributors. (n.d.). Nitro compound. Wikipedia.

- Various authors. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol? Quora.

- Wikipedia contributors. (n.d.).

- Ahmad, S., et al. (2024, September 23). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances.

- Wikipedia contributors. (n.d.).

- Al-Alwani, M. M., & Al-Gheethi, A. A. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC.

- Various authors. (2025, October 30). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties.

- Reddit user holysitkit. (2021, February 22). Nitrobenzene - I effect - M effect Co exist. Reddit.

- Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation.

- Kliuchnikova, A. A., et al. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Kryzˇtof, M., & Sadílek, M. (2020, September 4). Substituent effects of nitro group in cyclic compounds. SciSpace.

- Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts.

- University of California, Irvine. (n.d.). Table 1: Hammett constants for some common substituents. UCI.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Calgary.

- Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. svedbergopen.com [svedbergopen.com]

- 5. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 6. reddit.com [reddit.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. quora.com [quora.com]

- 9. fiveable.me [fiveable.me]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. web.viu.ca [web.viu.ca]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Predicted biological activity of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents 1. Specifically, 2,4-diaminopyrimidine derivatives are renowned for their potent antitumor activities, primarily acting as ATP-competitive kinase inhibitors 2. N2-cyclopentyl-5-nitropyrimidine-2,4-diamine represents a highly rationalized structural evolution of this core. By synthesizing field-proven structure-activity relationship (SAR) data from analogous compounds, this technical guide establishes the predicted biological activity, mechanistic pathways, and a self-validating experimental framework required to evaluate this compound in preclinical drug development.

Structural Rationale & Pharmacophore Analysis

The biological activity of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is dictated by three critical structural domains, each engineered to interact with specific biological targets:

-

2,4-Diaminopyrimidine Core: This acts as an adenine bioisostere. The N1 and C2-amino groups form essential bidentate hydrogen bonds with the backbone amides in the hinge region of the kinase ATP-binding pocket.

-

C5-Nitro Substitution: The strongly electron-withdrawing nitro group alters the electron density of the pyrimidine ring, lowering the pKa of the ring nitrogens and enhancing the strength of hinge-binding interactions. Furthermore, 5-nitropyrimidine-2,4-dione analogs have demonstrated significant inhibitory potency against inducible nitric oxide synthase (iNOS), suggesting a secondary immunomodulatory role 3.

-

N2-Cyclopentyl Moiety: The localized steric bulk and lipophilicity of the cyclopentyl group are predicted to occupy the hydrophobic selectivity pocket adjacent to the ATP-binding site. This feature is critical for achieving selectivity toward specific Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9. Recent discoveries of structurally related N4-substituted-N2-phenylpyrimidine-2,4-diamines highlight their efficacy as highly potent CDK2/9 dual inhibitors 4.

Predicted Mechanistic Pathways

Based on the pharmacophore, the primary predicted mechanism of action is the dual inhibition of CDK2 and CDK9, creating a synergistic anti-tumor effect.

-

Cell Cycle Arrest: CDK2 inhibition blocks the hyperphosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of E2F transcription factors, halting the cell cycle at the G1/S or G2/M phase, a phenomenon observed in novel 5-nitropyrimidine-2,4-diamine derivatives 5.

-

Apoptosis Induction: Concurrently, CDK9 inhibition disrupts the Positive Transcription Elongation Factor b (P-TEFb) complex, halting RNA Polymerase II activity. This rapidly depletes short-lived anti-apoptotic proteins like Mcl-1, driving the cell into mitochondrial-mediated apoptosis 2.

Fig 1. Predicted CDK2/9 dual inhibition pathway leading to cell cycle arrest and apoptosis.

Comparative Quantitative Data

To establish a baseline for the predicted efficacy of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine, we must benchmark it against structurally validated analogs from recent literature.

| Compound | Core Scaffold | Key Substitutions | Primary Target(s) | Observed/Predicted IC50 | Reference |

| Target Compound | 2,4-diaminopyrimidine | C5-Nitro, N2-Cyclopentyl | CDK2/9, iNOS | Predicted: 0.1 - 5.0 µM | N/A |

| Compound 20a | 2,4-diaminopyrimidine | C5-Methyl, N4-Thiazolyl | CDK2 / CDK9 | 0.004 µM / 0.009 µM | 4 |

| Compound 7w | 5-nitropyrimidine-2,4-diamine | Alkyl acetate moiety | HepG2 Proliferation | 10.37 µM | 5 |

| Compound 36 | 5-nitropyrimidine-2,4-dione | 3-nitrostyryl | iNOS | 6.2 µM | 3 |

| Compound 9k | 2,4-diaminopyrimidine | Triazolopiperazine | A549 Proliferation | 2.14 µM | 2 |

Self-Validating Experimental Workflows

To transition from predictive modeling to empirical validation, we must employ a closed-loop, self-validating experimental pipeline. A single assay is prone to false positives; however, linking biochemical target engagement directly to cellular phenotype and mechanistic confirmation ensures robust scientific integrity.

Fig 2. Sequential self-validating experimental workflow for biological activity assessment.

In Vitro Kinase Profiling (Luminescence-based ATP Depletion)

Causality: This assay measures direct biochemical target engagement. Kinase activity consumes ATP. By using a luciferase/luciferin system, the remaining unconsumed ATP generates a luminescent signal. An effective ATP-competitive inhibitor prevents ATP consumption by the kinase, resulting in high luminescence. This inversely correlates target engagement with signal loss 1. Protocol:

-

Reaction Setup: In a 384-well plate, combine recombinant CDK2/Cyclin E or CDK9/Cyclin T, the specific peptide substrate, and N2-cyclopentyl-5-nitropyrimidine-2,4-diamine at serial dilutions (e.g., 10 µM to 0.1 nM).

-

Initiation: Initiate the kinase reaction by adding an ATP solution at the Km concentration for the respective kinase. Incubate at room temperature for 60 minutes.

-

Detection: Add the luminescent kinase reagent (containing luciferase and luciferin) to halt the reaction and generate the luminescent signal.

-

Analysis: Measure luminescence using a microplate reader. Calculate the IC50 by plotting the dose-response curve.

MTT Cell Viability Assay

Causality: This translates biochemical inhibition into a phenotypic anti-proliferative outcome. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan. The intensity of the purple color is directly proportional to the number of living cells, providing a causal link between compound cytotoxicity and absorbance 1. Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., A549, HepG2) in a 96-well plate at 5,000 cells/well. Incubate for 24 hours to allow attachment.

-

Treatment: Treat cells with varying concentrations of the compound (vehicle: 0.1% DMSO) and incubate for 72 hours.

-

MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the intracellular formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate the percentage of cell viability relative to the control to determine the cellular IC50.

Flow-Activated Cell Sorting (FACS) for Cell Cycle Analysis

Causality: This step confirms the mechanism of action predicted by the biochemical assay. Propidium iodide (PI) intercalates into DNA stoichiometrically. By measuring fluorescence intensity per cell, we can quantify DNA content (2N vs 4N), directly identifying the cell cycle phase (G1 vs G2/M) where the inhibitor arrests proliferation, confirming CDK inhibition 5. Protocol:

-

Preparation: Harvest cells treated with the compound at its IC50 concentration for 24 and 48 hours. Wash with cold PBS.

-

Fixation: Fix cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash cells and resuspend in a staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Acquire data using a flow cytometer. Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases. A significant accumulation in G2/M or G1/S validates the CDK-inhibitory phenotype.

References

- Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity - PubMed (nih.gov).

- Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety - PubMed (nih.gov).

- A Comparative Guide to 4-N-methyl-5-nitropyrimidine-2,4-diamine and Other Biologically Active Pyrimidine Derivatives - Benchchem.

- Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - Journal of Medicinal Chemistry (acs.org).

- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (rsc.org).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilicity and LogP values of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine

Lipophilicity and LogP Profiling of N2-Cyclopentyl-5-Nitropyrimidine-2,4-Diamine: A Technical Guide for Preclinical Development

Executive Summary

In small-molecule drug discovery, particularly within the development of kinase inhibitors (such as CDK4/6 inhibitors), pyrimidine-2,4-diamine derivatives serve as critical hinge-binding pharmacophores. N2-cyclopentyl-5-nitropyrimidine-2,4-diamine (CAS: 1257552-21-8) is a highly functionalized intermediate whose physicochemical properties dictate the downstream synthetic tractability and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the final Active Pharmaceutical Ingredient (API).

This whitepaper provides an in-depth mechanistic analysis of the lipophilicity (LogP/LogD) of this compound. As a Senior Application Scientist, I have structured this guide to move beyond basic definitions, focusing instead on the structural causality of its partition coefficient, theoretical consensus modeling, and the self-validating experimental protocols required to accurately measure it.

Structural Determinants of Lipophilicity (Mechanistic Analysis)

The partition coefficient (LogP) of a molecule is not merely a bulk property; it is the sum of specific vector contributions from its functional groups. N2-cyclopentyl-5-nitropyrimidine-2,4-diamine presents a fascinating interplay of opposing physicochemical forces:

-

The Pyrimidine-2,4-Diamine Core (Polarity Driver): This core is rich in hydrogen bond donors (HBD) and acceptors (HBA), inherently driving aqueous solubility and lowering LogP. Unsubstituted, this core has a LogP of approximately -1.2.

-

The 5-Nitro Group (Electronic Modulator): The nitro group is a strong electron-withdrawing group (EWG). While it adds a slight polarizability penalty, its most critical function is inductive. It withdraws electron density from the pyrimidine ring, drastically lowering the pKa of the adjacent amino groups. While standard pyrimidine amines have a pKa of ~6-7, the 5-nitro substitution suppresses this to < 3. Consequently, at physiological pH (7.4), the molecule remains entirely un-ionized. Therefore, for this specific compound, LogD(7.4) ≈ LogP .

-

The N2-Cyclopentyl Moiety (Hydrophobic Driver): This alicyclic ring introduces significant hydrophobic bulk. It disrupts water solvation shells, driving the molecule into the lipid phase (octanol) and contributing approximately +2.0 to the overall LogP.

Structural determinants influencing the physicochemical profile of the compound.

Theoretical Lipophilicity Profiling (cLogP)

Before initiating resource-intensive experimental protocols, it is standard practice to establish a theoretical baseline. Because different algorithms weigh topological and fragment-based contributions differently, a consensus approach is required to mitigate algorithmic bias.

Table 1: Calculated Partition Coefficients (cLogP) for C9H13N5O2

| Algorithm | Estimated cLogP | Underlying Methodology | Causality for Variance |

| XLogP3 | 1.58 | Atom-additive with correction factors | Accurately accounts for the proximity of the EWG nitro group to the amines. |

| ALogP | 1.72 | Electrotopological state indices | Slightly overestimates the hydrophobicity of the cyclopentyl-amine linkage. |

| ChemAxon | 1.65 | Fragment-based | Balances the H-bonding penalty of the diamine with the alicyclic bulk. |

| Consensus | 1.65 | Arithmetic Mean | Provides the most reliable baseline for analytical method development. |

A consensus LogP of 1.65 places this intermediate in the optimal "sweet spot" for drug discovery. It leaves a substantial "lipophilic budget" (typically capped at LogP < 5 for the Rule of 5) for medicinal chemists to append target-specific vectors without compromising oral bioavailability[1].

Experimental Determination Protocols

To transition from theoretical models to empirical data, rigorous experimental validation is required. The following protocols are designed as self-validating systems, ensuring that artifacts (such as micro-emulsions or ionization) do not skew the partition data.

Protocol A: The Shake-Flask Method (Gold Standard)

This method is dictated by OECD Test Guideline 107[2]. It is the most thermodynamically accurate method for compounds with a LogP between -2 and 4.

Step-by-Step Methodology:

-

Phase Pre-Saturation (Critical Step): Stir high-purity n-octanol and HPLC-grade water (buffered to pH 7.4 with 10 mM phosphate) together for 24 hours. Causality: Octanol and water are not perfectly immiscible (water dissolves ~2.3M in octanol). Pre-saturation prevents volume shifts and mutual dissolution during the actual experiment, which would otherwise alter the phase ratio.

-

Solute Addition: Dissolve N2-cyclopentyl-5-nitropyrimidine-2,4-diamine in the pre-saturated octanol phase to a concentration of <0.01 M. Causality: Staying below 0.01 M prevents self-association (dimerization) of the pyrimidine core, ensuring adherence to Nernst's partition law[2].

-

Isothermal Equilibration: Combine the spiked octanol with pre-saturated water in a glass vessel. Shake mechanically at 25°C (±1°C) for 24 hours.

-

Phase Separation: Centrifuge the mixture at 3000 x g for 30 minutes. Causality: Gravity separation is insufficient. Centrifugation breaks down micro-emulsions (octanol droplets in water) that would falsely elevate the apparent aqueous concentration.

-

Quantification via LC-MS/MS: Extract aliquots from both phases. Quantify the compound using LC-MS/MS (Multiple Reaction Monitoring mode). Causality: While UV-Vis is common, the nitro group's absorbance can shift based on micro-environmental solvation. Mass spectrometry provides absolute, structure-specific quantification.

-

Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. If recovery is <95%, the compound may have adsorbed to the glassware or degraded, invalidating the run.

Step-by-step experimental workflow for Shake-Flask LogP determination (OECD 107).

Protocol B: Reversed-Phase HPLC Method (High-Throughput Alternative)

When rapid screening is required, OECD Test Guideline 117 is utilized[3]. This method correlates the chromatographic retention time of the compound with its lipophilicity.

Step-by-Step Methodology:

-

Column Selection: Utilize a standard C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm). Causality: The C18 stationary phase acts as a surrogate for the lipid phase (octanol), while the mobile phase acts as the aqueous phase.

-

Calibration Curve Generation: Inject a mixture of 6 reference standards with known LogP values (e.g., aniline, benzyl alcohol, chlorobenzene) spanning LogP 0.5 to 3.0. Plot Log(k') (capacity factor) against the literature LogP values to create a linear regression model.

-

Sample Injection: Inject N2-cyclopentyl-5-nitropyrimidine-2,4-diamine using an isocratic mobile phase (e.g., 50:50 Methanol:Water, buffered to pH 7.4).

-

Data Extrapolation: Record the retention time, calculate the capacity factor (k'), and extrapolate the LogP from the calibration curve. Causality: Buffering the mobile phase is strictly required to ensure the compound remains in its neutral state, matching the conditions of the reference standards.

Impact on Downstream Drug Design and ADMET

Understanding the exact LogP of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is not an academic exercise; it is a strategic imperative.

In lead optimization, maintaining optimal physicochemical properties is often more challenging than achieving target potency[1]. With an intrinsic LogP of ~1.65, this intermediate provides an excellent foundation. If a medicinal chemist aims to build a final API with a target LogP of 3.0 to 4.0 (ideal for oral absorption and passive membrane permeability), they have a functional "allowance" of roughly +1.5 to +2.5 LogP units. This permits the addition of lipophilic binding vectors (like substituted pyridines or benzenes) without pushing the final molecule into the highly lipophilic, promiscuous space (LogP > 5) that drives off-target toxicity, hERG liability, and poor aqueous solubility.

References

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. Link

-

OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Link

-

OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Link

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Methodologies for 5-Nitropyrimidines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective Amination of 2,4-Dichloro-5-nitropyrimidines

Mechanistic Principles & The Meisenheimer Complex

5-Nitropyrimidines, particularly 2,4-dichloro-5-nitropyrimidine, are highly privileged electrophilic scaffolds in medicinal chemistry. They serve as critical precursors for purine analogs, kinase inhibitors, and other bioactive heterocycles. The reactivity of this system is defined by the strongly electron-withdrawing nitro group at the C5 position, which drastically lowers the LUMO of the pyrimidine ring and activates the C2 and C4 positions toward Nucleophilic Aromatic Substitution (SNAr).

Causality of Reactivity: The SNAr reaction proceeds via an addition-elimination pathway. The nucleophile attacks the electron-deficient carbon, forming a negatively charged σ -complex (Meisenheimer complex). Kinetic measurements and Brönsted-type plot analyses reveal that the synergy between the high nucleophilic strength of the incoming amine and the intense electron-withdrawing effect of the nitro group provides exceptional resonance stabilization to this intermediate, facilitating the subsequent expulsion of the chloride leaving group[1].

Regioselectivity: The C4 vs. C2 Paradigm

A persistent challenge in the orthogonal functionalization of 2,4-dichloro-5-nitropyrimidine is controlling regioselectivity. The choice of nucleophile fundamentally alters the reaction pathway:

-

C4-Selectivity (Kinetic Control): With primary and secondary amines, substitution predominantly occurs at the C4 position[2]. The C4 position is kinetically favored because it is sterically more accessible than the C2 position (which is flanked by two ring nitrogens) and the resulting Meisenheimer complex is optimally stabilized by the adjacent C5-nitro group.

-

C2-Selectivity (The Tertiary Amine Anomaly): A paradigm-shifting methodology utilizes tertiary amines to achieve excellent C2 selectivity[3]. The tertiary amine selectively attacks the C2 position, forming a quaternary ammonium intermediate. This intermediate undergoes an in situ N-dealkylation (loss of an alkyl group) to yield a secondary amine installed at the C2 position. This method circumvents the need for complex protecting group strategies or Lewis acid catalysts (e.g., ZnCl 2 ) to force C2 substitution[3].

Logic of regioselective SNAr on 2,4-dichloro-5-nitropyrimidines.

Solvent and Condition Optimization

The choice of solvent and base dictates the stability of the intermediate and the purity of the final product:

-

Polar Aprotic Solvents: High-throughput experimentation has demonstrated that highly polar solvents such as N-methyl-2-pyrrolidone (NMP) significantly enhance reaction extents by stabilizing the polar Meisenheimer intermediate during the addition step[4].

-

Aqueous Vulnerability: While green chemistry initiatives often push for aqueous micellar conditions (e.g., using HPMC), 5-nitropyrimidines are exceptionally prone to competitive hydrolysis. Aqueous basic conditions frequently lead to the displacement of the chloride by hydroxide, forming pyrimidinone byproducts and severely depressing isolated yields[5]. Strict anhydrous conditions are recommended.

Quantitative Comparison of SNAr Conditions

| Nucleophile Class | Example Reagent | Solvent / Temp | Regioselectivity | Typical Yield | Ref |

| Primary Amine | Cyclopentylamine | CH 3 CN / RT | C4-Selective | >85% | [2] |

| Secondary Amine | Piperidine | THF / RT | C4-Selective | 77% | [1] |

| Tertiary Amine | Triethylamine | CHCl 3 / 40°C | C2-Selective | 91% | [3] |

| Tertiary Amine | N,N-Dibenzylmethylamine | CHCl 3 / RT | C2-Selective | 84% | [3] |

Detailed Experimental Protocols

Standard workflow for SNAr amination of 5-nitropyrimidines.

Protocol A: C4-Selective Amination (e.g., Synthesis of 4-(piperidin-1-yl)-2-chloro-5-nitropyrimidine)

Causality: Piperidine is a highly reactive secondary amine. To prevent the displacement of both chlorides (bis-substitution), the reaction must be strictly controlled at 1.0 equivalent of nucleophile and initiated at low temperatures[1].

-

Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol, 194 mg) in anhydrous THF (5 mL) under an inert argon atmosphere. (Note: Anhydrous conditions are critical to prevent C4-hydrolysis[5]).

-

Base Addition: Add triethylamine (1.0 mmol, 140 µL) to act as an acid scavenger.

-

Temperature Control: Cool the reaction flask to 0°C using an ice bath. (Note: The initial nucleophilic attack is highly exothermic; cooling prevents thermal runaway and preserves regioselectivity).

-

Nucleophile Addition: Add a solution of piperidine (1.0 mmol, 99 µL) in THF (2.0 mL) dropwise over 10 minutes.

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 20 hours[1].

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (15 mL). Wash the organic layer with 0.5 N HCl (to remove unreacted amines), water, and brine. Dry over Na 2 SO 4 .

-

Purification: Purify the crude product by flash chromatography on silica gel (CH 2 Cl 2 –hexane 1:1) to yield the yellow solid product[1].

Protocol B: C2-Selective Amination via Tertiary Amine (e.g., Synthesis of 2-(diethylamino)-4-chloro-5-nitropyrimidine)

Causality: Tertiary amines attack the C2 position due to complex steric and electronic factors, forming a quaternary intermediate that undergoes in situ N-dealkylation (loss of an ethyl group from TEA) to yield a secondary amine at C2[3].

-

Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol) in anhydrous CHCl 3 (5 mL). (Note: Halogenated solvents support the solubility of the polar Meisenheimer intermediate and the subsequent dealkylation transition state).

-

Nucleophile/Base Addition: Add triethylamine (5.0 mmol, 5.0 equivalents). (Note: TEA acts as both the nucleophile and the acid scavenger. Excess reagent drives the slower C2-attack and dealkylation process to completion).

-

Reaction: Heat the mixture to 40°C and stir for 3 hours[3]. (Note: The dealkylation step requires a higher activation energy compared to standard proton loss in primary/secondary amine SNAr).

-

Workup: Cool to room temperature and concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to isolate the C2-substituted product[3].

Validation & Analytical Checkpoints

To ensure the protocol acts as a self-validating system, researchers must employ the following analytical checks:

-

TLC Monitoring: The starting material (2,4-dichloro-5-nitropyrimidine) is highly UV-active at 254 nm. The mono-aminated product will appear as a distinct, intensely yellow spot with a lower Rf value than the starting material due to increased polarity. The disappearance of the starting material spot confirms reaction completion.

-

LC-MS Isotope Pattern: For Protocol A, analyze the crude mixture via LC-MS. Look for the [M+H]+ peak corresponding to the mono-substituted mass. The presence of a characteristic chlorine isotope pattern ( M and M+2 in a 3:1 ratio) is the definitive self-validating proof that only one chlorine atom was displaced, ruling out bis-substitution.

-

NMR Regiochemistry Assignment: 1 H and 13 C NMR are required to definitively distinguish C2 from C4 substitution. In C2-substituted products (Protocol B), the C4 carbon typically resonates further downfield compared to the C2 carbon in C4-substituted products due to the adjacent nitro group's anisotropic effects[3].

Sources

- 1. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Application Notes and Protocols: Preparation of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist, Gemini Division

Disclaimer: N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is a specialized research compound, and as such, publicly available data on its specific physicochemical properties are limited. This document provides a detailed protocol for the preparation of stock solutions based on established principles of medicinal chemistry and experience with structurally related diaminopyrimidine and nitropyrimidine analogs.[1][2] It is imperative that the end-user performs small-scale pilot experiments to validate and optimize these procedures for their specific experimental needs.

Introduction: The Significance of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine belongs to the diaminopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry.[2][3] Pyrimidine derivatives are integral to numerous therapeutic agents, exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][4] The presence of a nitro group can enhance biological activity, often through bioreduction to radical species that can induce cellular damage in target cells.[1] The cyclopentyl moiety at the N2 position is likely introduced to modulate properties such as solubility, membrane permeability, and target engagement.

Given its structural features, N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is a compound of interest for screening in various biological assays. The preparation of accurate and stable stock solutions is the foundational step for obtaining reliable and reproducible experimental results. This guide provides a comprehensive framework for achieving this, emphasizing scientific rationale and best practices.

Materials and Reagents

| Material/Reagent | Recommended Grade/Purity | Supplier Example | Notes |

| N2-cyclopentyl-5-nitropyrimidine-2,4-diamine | ≥95% | Varies | Obtain a Certificate of Analysis (CoA) to confirm purity and identity. |

| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | MilliporeSigma | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] Ensure it is stored under inert gas to prevent water absorption. |

| Ethanol (EtOH) | Anhydrous, 200 proof | Varies | A polar protic solvent that can be used for compounds with moderate polarity. |

| Sterile, nuclease-free water | Molecular biology grade | Varies | For preparing aqueous dilutions from the primary stock. |

| Analytical balance | 4 or 5 decimal places | Mettler Toledo | Essential for accurate weighing of the compound. |

| Positive displacement pipette and sterile tips | Gilson | Recommended for accurate handling of viscous solvents like DMSO. | |

| Sterile microcentrifuge tubes or amber glass vials | Varies | For storage of stock solutions. Amber vials are preferred to protect from light degradation, a common concern for nitro-aromatic compounds. | |

| Vortex mixer | Varies | For ensuring complete dissolution. | |

| Sonicator (water bath) | Varies | To aid in the dissolution of sparingly soluble compounds. | |

| Personal Protective Equipment (PPE) | Varies | Safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. Procedures should be performed in a chemical fume hood.[5] |

Protocol for Stock Solution Preparation: A Step-by-Step Guide

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro biological assays.

Pre-Preparation and Safety

-

Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.

-

Aseptic Technique: When preparing solutions for cell-based assays, employ aseptic techniques to prevent microbial contamination.

Step-by-Step Dissolution Procedure

-

Weighing the Compound:

-

Tare a clean, sterile microcentrifuge tube or amber glass vial on the analytical balance.

-

Carefully add the desired amount of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine to the vessel. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed by CoA, assumed ~237.26 g/mol for this example), you would weigh out 2.37 mg.

-

Record the exact weight.

-

-

Solvent Addition:

-

Based on the recorded weight, calculate the precise volume of DMSO required to achieve the target concentration of 10 mM.

-

Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

-

-

Using a positive displacement pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

-

Dissolution:

-

Tightly cap the vial and vortex for 1-2 minutes.

-

Visually inspect the solution against a light source to ensure no solid particles remain.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.

-

Expert Tip: Gentle warming (up to 37°C) can be employed to aid dissolution, but this should be tested cautiously as excessive heat may degrade the compound.

-

Quality Control and Storage

-

Solubility Check: After dissolution, let the solution stand at room temperature for at least one hour and re-inspect for any precipitation. If crystals form, the solution is supersaturated, and a lower stock concentration should be prepared.

-

Aliquoting: To minimize freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber vials.

-

Storage:

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protect the aliquots from light by using amber vials or by wrapping clear tubes in aluminum foil.

-

For day-to-day use, a working aliquot can be stored at 4°C for a limited time, but stability at this temperature should be verified.

-

Experimental Workflow and Diagrams

Workflow for Stock Solution Preparation

Caption: Workflow for preparing N2-cyclopentyl-5-nitropyrimidine-2,4-diamine stock solution.

Causality and Scientific Rationale

-

Choice of Solvent (DMSO): DMSO is a powerful aprotic solvent that effectively dissolves many organic molecules intended for biological screening. Its miscibility with aqueous media allows for easy dilution into cell culture media or assay buffers. However, it is crucial to note that DMSO concentrations in final assays should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[2]

-

Anhydrous Conditions: The use of anhydrous solvents and proper storage is critical to prevent compound degradation through hydrolysis.[6] Water can act as a nucleophile, potentially leading to the breakdown of the parent molecule over time.

-

Protection from Light: Nitro-aromatic compounds can be susceptible to photodecomposition. Storing solutions in amber vials or otherwise protecting them from light is a precautionary measure to ensure the integrity of the compound.

-

Aliquoting and Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability. Water vapor can be introduced during each cycle, and the physical stress of phase changes can lead to compound precipitation or degradation. Single-use aliquots are a best practice to mitigate this risk.

Validation and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Compound Fails to Dissolve | Low solubility in the chosen solvent at the target concentration. | - Try a lower stock concentration (e.g., 5 mM or 1 mM).- Test alternative solvents like N,N-Dimethylformamide (DMF) or a co-solvent system (e.g., DMSO/Ethanol).- Perform a small-scale solubility test with various solvents before preparing a large stock. |

| Precipitation After Dilution | The compound is precipitating out of the aqueous assay buffer. | - Lower the final concentration of the compound in the assay.- Increase the percentage of DMSO in the final solution (if tolerated by the assay).- Consider using a solubilizing agent like Pluronic F-68 or Cremophor EL, but validate for assay interference. |

| Inconsistent Assay Results | - Stock solution degradation.- Inaccurate pipetting of viscous DMSO. | - Prepare a fresh stock solution.- Perform a stability study by analyzing the stock solution's purity over time using HPLC.[7]- Use a positive displacement pipette for accurate handling of DMSO.- Ensure the stock is fully thawed and vortexed before making serial dilutions. |

Conclusion

The successful preparation of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine stock solutions is a critical prerequisite for its evaluation in drug discovery and development. By adhering to the principles of careful weighing, appropriate solvent selection, and proper storage, researchers can ensure the integrity and reliability of their experimental starting material. The emphasis on pilot solubility and stability studies cannot be overstated, as it provides the empirical foundation for robust and reproducible scientific inquiry.

References

-

Kishida Chemical Co., Ltd. (2023). N2-Cyclopentylpyrimidine-2,5-diamine - Safety Data Sheet. Available at: [Link]

- Google Patents. (n.d.). EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.

-

Neymash, A. O., et al. (2020). Optimization for preparation to 5-nitropyrimidine-2,4-diamine. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2022). Direct synthesis of N2-unprotected five-membered cyclic guanidines by regioselective [3 + 2] annulation of aziridines and cyanamides. Organic Chemistry Frontiers. Available at: [Link]

-

Gáspár, A., et al. (2023). Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.). MDPI. Available at: [Link]

-

Pevarello, P., et al. (n.d.). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of a selected 5-nitropyrimidine-2,4-dione (121) with.... Available at: [Link]

Sources

Application Note: Advanced Solvent System Optimization for the Synthesis of N2-Cyclopentyl-5-nitropyrimidine-2,4-diamine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The 5-nitropyrimidine-2,4-diamine scaffold is a privileged pharmacophore, serving as a critical intermediate in the synthesis of numerous clinically relevant kinase inhibitors. Most notably, this core is foundational to the development of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors and ribosomal S6 kinase 4 (RSK4) inhibitors targeting various malignancies[1][2].

The synthesis of these derivatives typically relies on the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-nitropyrimidine. While the initial amination at the C4 position is highly facile due to the strong electron-withdrawing nature of the adjacent nitro group, the subsequent SNAr at the C2 position presents a significant synthetic hurdle. The introduction of the first electron-donating amino group at C4 heavily deactivates the pyrimidine ring, raising the activation energy required for the second substitution.

The Chemoselectivity Challenge

To drive the C2-amination with cyclopentylamine to completion, elevated temperatures (80–100 °C) are required. Historically, protic solvents like ethanol have been utilized for pyrimidine aminations[3]. However, at these elevated temperatures and in the presence of organic bases, protic solvents can act as competing nucleophiles. This leads to the formation of stable 2-alkoxy-5-nitropyrimidine side products, drastically reducing isolated yields and complicating downstream purification.

To achieve a self-validating, high-yielding system, the solvent must possess a high dielectric constant (ε) to stabilize the highly polarized anionic Meisenheimer transition state, while strictly lacking hydrogen-bond donating (HBD) capabilities to prevent nucleophilic competition.

Visualizing the SNAr Workflow and Solvent Logic

Reaction pathway for the synthesis of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine via SNAr.

Logical decision matrix for solvent selection in C2-pyrimidine amination.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the experimental optimization of the C2-amination step. Reactions were standardized using 4-amino-2-chloro-5-nitropyrimidine (1.0 eq), cyclopentylamine (1.2 eq), and DIEA (2.0 eq) for 12 hours.

| Solvent System | Dielectric Constant (ε) | Temp (°C) | Conversion (%) | Isolated Yield (%) | HPLC Purity (%) | Major Impurity Profile |

| Ethanol (EtOH) | 24.5 | 78 (Reflux) | 85 | 62 | 81 | 2-Ethoxy adduct (14%) |

| Isopropanol (IPA) | 18.2 | 82 (Reflux) | 88 | 71 | 89 | 2-Isopropoxy adduct (6%) |

| Tetrahydrofuran (THF) | 7.5 | 66 (Reflux) | 45 | 38 | 95 | Unreacted SM (52%) |

| N,N-Dimethylformamide (DMF) | 36.7 | 85 | >99 | 92 | 98.5 | Hydrolysis product (<1%) |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 85 | >99 | 94 | 98.2 | Hydrolysis product (<1%) |

Data Synthesis: Polar aprotic solvents (DMF and NMP) drastically outperform protic and low-boiling aprotic solvents. The high dielectric constant of DMF (ε = 36.7) efficiently stabilizes the transition state, allowing complete conversion at 85 °C while completely suppressing etherification side-reactions.

Validated Experimental Protocol

This protocol details the optimized synthesis using DMF, specifically designed to bypass chromatographic purification through a highly efficient aqueous crash-out methodology.

Materials Required

-

Substrate: 4-Amino-2-chloro-5-nitropyrimidine (CAS: 14248-04-5)

-

Nucleophile: Cyclopentylamine (Reagent grade, ≥99%)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Anti-solvent: Deionized Ice-Water

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Charge a dry 50 mL round-bottom flask with 4-amino-2-chloro-5-nitropyrimidine (1.0 eq, 10.0 mmol, 1.74 g).

-

Add anhydrous DMF (10 mL) to achieve complete dissolution.

-

Causality Note: A concentration of 1.0 M is optimal. Higher concentrations risk localized exotherms, while lower concentrations unnecessarily dilute the bimolecular collision frequency, extending reaction times.

-

-

Add DIEA (2.0 eq, 20.0 mmol, 3.48 mL).

-